molecular formula C5H3BrO3 B3146148 3-Bromo-4-methylfuran-2,5-dione CAS No. 59107-74-3

3-Bromo-4-methylfuran-2,5-dione

Cat. No. B3146148
CAS RN: 59107-74-3
M. Wt: 190.98 g/mol
InChI Key: AFFQJNROJVXRMN-UHFFFAOYSA-N
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Description

3-Bromo-4-methylfuran-2,5-dione is a chemical compound with the molecular formula C5H3BrO3 . It is also known as 3-(bromomethyl)-4-methylfuran-2,5-dione . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 3-Bromo-4-methylfuran-2,5-dione involves several steps. In one method, the reaction mixture of diacid dibromide is stirred overnight in acetic anhydride under a nitrogen atmosphere . Another approach involves the lithiation of 2-bromo-5-methylfuran, which enables selective halogen dance reactions .


Molecular Structure Analysis

The molecular structure of 3-Bromo-4-methylfuran-2,5-dione contains a total of 12 bonds, including 9 non-H bonds, 3 multiple bonds, 3 double bonds, 1 five-membered ring, 2 esters (aliphatic), and 1 anhydride .


Chemical Reactions Analysis

3-Bromo-4-methylfuran-2,5-dione can participate in various chemical reactions. For instance, it can undergo a Diels–Alder reaction with furan and 2-methylfuran . It can also be involved in the synthesis of chiral furans .


Physical And Chemical Properties Analysis

3-Bromo-4-methylfuran-2,5-dione is a liquid at room temperature . It has a molecular weight of 205.01 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

  • Synthetic Intermediates and Building Blocks The bromine atom can participate in various substitution reactions, making BMFD a versatile building block for organic synthesis.
  • Organic Synthesis and Medicinal Chemistry Researchers modify BMFD to create analogs with improved bioactivity or selectivity for specific targets.
  • Electrochemical Applications

    • Electrochemists study BMFD-based materials for their charge transfer properties and stability .

    Materials Science and Polymers

    • Researchers investigate BMFD-containing polymers for applications in packaging, textiles, and biodegradable materials .

    Coordination Chemistry and Metal Complexes

    • Scientists explore BMFD-metal complexes for their unique reactivity and potential in various chemical processes .

    Analytical Chemistry and Sensors

    • These sensors can detect specific analytes (such as metal ions or biomolecules) by fluorescence or color changes, enabling applications in environmental monitoring and diagnostics .

Safety and Hazards

3-Bromo-4-methylfuran-2,5-dione is classified as a dangerous substance. It is highly flammable and may be fatal if swallowed and enters airways . It also causes skin irritation and is suspected of damaging fertility or the unborn child .

Future Directions

Furan platform chemicals, such as 3-Bromo-4-methylfuran-2,5-dione, have potential applications beyond fuels and plastics . They can be economically synthesized from biomass, and there are many more simple or complex chemicals that can be obtained . This opens up new possibilities for the design and development of new materials involving 1,2,4-triazole systems .

Mechanism of Action

Target of Action

3-Bromo-4-methylfuran-2,5-dione is a small heterocyclic compound Furan derivatives are known to have a wide range of biological and clinical applications .

Mode of Action

Furan derivatives are known to undergo various reactions such as cycloaddition . In these reactions, the furan ring can open and react with other molecules, leading to changes in the molecular structure and potentially influencing its interaction with biological targets.

Biochemical Pathways

Furan derivatives are known to be involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that furan derivatives may interact with multiple biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (19098 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed .

Result of Action

Given the wide range of biological activities associated with furan derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.

Action Environment

It’s worth noting that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and exposure to oxygen may affect its stability.

properties

IUPAC Name

3-bromo-4-methylfuran-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrO3/c1-2-3(6)5(8)9-4(2)7/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFQJNROJVXRMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-methylfuran-2,5-dione

Synthesis routes and methods

Procedure details

A mixture of 3-methyl-2,5-furandione (citraconic anhydride, 1 g), AlBr3 (26 mg) and Br2 (0.46 mL) was heated at 120° C. overnight. Ethyl acetate was then added and the organic phase was washed with HCl 0.1% and then with brine. The organic phase was dried and concentrated in vacuo to give the crude product (1.680 g) that was used without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
26 mg
Type
reactant
Reaction Step One
Name
Quantity
0.46 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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